1,2-Anhydro-alpha-d-glucose
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Overview
Description
1,2-Anhydro-alpha-d-glucose is a derivative of glucose, specifically an anhydrosugar. It is formed by the intramolecular elimination of a water molecule, resulting in the formation of a three-membered epoxide ring. This compound is of significant interest in carbohydrate chemistry due to its unique structure and reactivity.
Preparation Methods
1,2-Anhydro-alpha-d-glucose can be synthesized through various methods. One common approach involves the treatment of glucose derivatives with dehydrating agents. For instance, the use of formamidinium-type dehydrating agents has been reported to be effective . Additionally, the pyrolysis of cellulose can produce 1,2-anhydro-alpha-d-glucopyranose as a major product . Industrial production methods often involve the catalytic conversion of lignocellulosic biomass, leveraging both chemical and biochemical processes .
Chemical Reactions Analysis
1,2-Anhydro-alpha-d-glucose undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring to other functional groups.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can open the epoxide ring, leading to the formation of different sugar derivatives.
Major products formed from these reactions include thioglycosides, glycosyl azides, and other glycosyl compounds .
Scientific Research Applications
1,2-Anhydro-alpha-d-glucose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-anhydro-alpha-d-glucopyranose involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of glycosidic bonds and the modification of sugar moieties in biological systems .
Comparison with Similar Compounds
1,2-Anhydro-alpha-d-glucose can be compared with other anhydrosugars such as:
1,6-Anhydro-beta-d-glucopyranose:
1,2-Anhydro-beta-d-glucopyranose: Another epoxide derivative of glucose with slightly different reactivity due to its beta configuration.
The uniqueness of 1,2-anhydro-alpha-d-glucopyranose lies in its alpha configuration, which influences its reactivity and the types of products formed during chemical reactions .
Properties
CAS No. |
17673-28-8 |
---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.141 |
IUPAC Name |
(1R,2S,3S,4R,6S)-4-(hydroxymethyl)-5,7-dioxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O5/c7-1-2-3(8)4(9)5-6(10-2)11-5/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
HFWNXHAGJNLQRO-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C2C(O1)O2)O)O)O |
Synonyms |
1,2-Anhydro-α-D-glucopyranose |
Origin of Product |
United States |
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